molecular formula C9H15NO3 B13438266 2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide

2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide

Cat. No.: B13438266
M. Wt: 185.22 g/mol
InChI Key: PPWVOSNIHGLULW-UHFFFAOYSA-N
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Description

2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide is an organic compound that features a dioxolane ring and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The dioxolane ring and amide group play crucial roles in its reactivity and interactions with other molecules .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide

InChI

InChI=1S/C9H15NO3/c1-7(2)8(11)10-6-9(3)12-4-5-13-9/h1,4-6H2,2-3H3,(H,10,11)

InChI Key

PPWVOSNIHGLULW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCC1(OCCO1)C

Origin of Product

United States

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